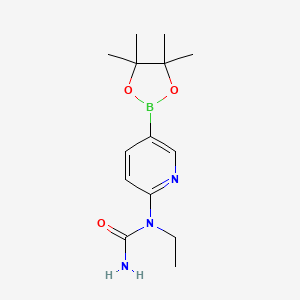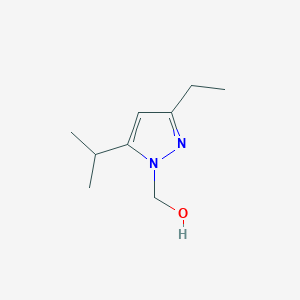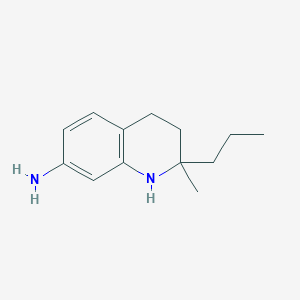
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is a chemical compound with the molecular formula C13H20N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 7-nitroquinoline, followed by alkylation to introduce the propyl and methyl groups. The reaction conditions often include the use of hydrogen gas and a palladium or platinum catalyst under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.
科学的研究の応用
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, which is less saturated and has different chemical properties.
7-Quinolinamine: A similar compound without the tetrahydro and alkyl substitutions.
2-Methylquinoline: Another derivative with a methyl group at a different position.
Uniqueness
7-Quinolinamine, 1,2,3,4-tetrahydro-2-methyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure makes it more saturated and potentially more stable, while the methyl and propyl groups can influence its reactivity and interactions with biological targets.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-methyl-2-propyl-3,4-dihydro-1H-quinolin-7-amine |
InChI |
InChI=1S/C13H20N2/c1-3-7-13(2)8-6-10-4-5-11(14)9-12(10)15-13/h4-5,9,15H,3,6-8,14H2,1-2H3 |
InChIキー |
UNDJBVDZWOZWCJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CCC2=C(N1)C=C(C=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


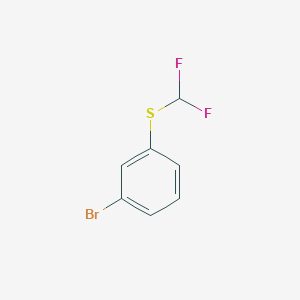
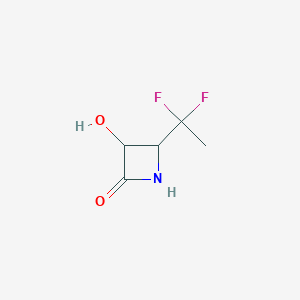

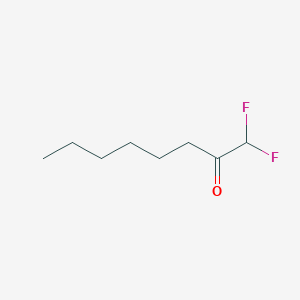
![trans-4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B12861800.png)
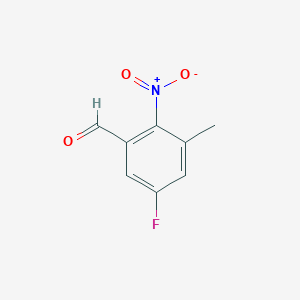
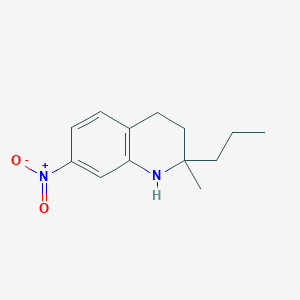
![Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12861828.png)
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
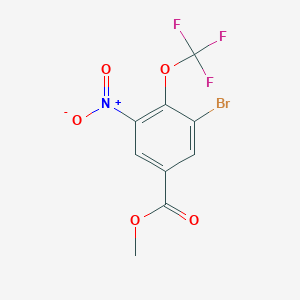
![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
![4-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B12861852.png)
